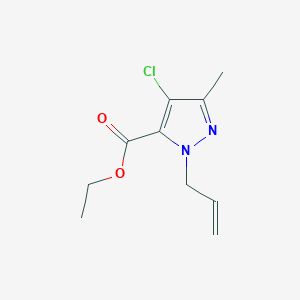

Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate

Description

Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester featuring a chlorine atom at position 4, a methyl group at position 3, and an allyl substituent at position 1 of the pyrazole ring. The ethyl carboxylate group at position 5 enhances its solubility in organic solvents, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. Pyrazole derivatives are renowned for their biological activities, including antifungal, antibacterial, and anticancer properties, which are modulated by substituent patterns and electronic effects .

The compound’s synthesis likely involves cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed allylation, common strategies for pyrazole derivatives .

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

ethyl 4-chloro-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H13ClN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |

InChI Key |

BFXFUPYSLLRNMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1CC=C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone or β-keto ester to form the pyrazole ring. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Chlorination: The next step involves the chlorination of the pyrazole ring. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

Allylation: The final step is the allylation of the nitrogen atom at the 1-position. This can be accomplished using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or hydrogenation catalysts for reduction.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

Substitution: Formation of 4-substituted derivatives.

Oxidation: Formation of epoxides or alcohols.

Hydrolysis: Formation of 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole, including Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate, exhibit significant anti-inflammatory properties. Studies have shown that modifications in the pyrazole structure can enhance their effectiveness against inflammation by inhibiting cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. For instance, studies have reported its effectiveness against various fungal strains, suggesting potential applications in developing antifungal agents for agricultural use .

Agricultural Chemistry

This compound is being explored for its potential as an agrochemical. Its ability to regulate plant growth and exhibit fungicidal activity makes it a candidate for developing safer and more effective pesticides. Research has highlighted its role in enhancing crop protection while minimizing environmental impact .

Material Science

In material science, this compound is being investigated for its properties in creating advanced materials such as polymers and coatings. The unique chemical structure may impart specific resistance to environmental factors, making it suitable for applications requiring durability and stability .

Data Table: Summary of Applications

Study on Anti-inflammatory Effects

A comparative analysis involving this compound showed that certain derivatives have IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium. This positions the compound as a promising candidate for further development in therapeutic applications .

Agricultural Research

Research conducted by Ming Li (2005) focused on the synthesis of structurally related compounds that exhibited both fungicidal activities and plant growth regulation. The findings suggest that this compound could be beneficial in both agricultural and pharmaceutical contexts .

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrazole ring and the functional groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Positional Isomer: Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate

Structural Differences: This isomer (CAS 1530821-98-7) swaps the methyl and carboxylate groups, placing the methyl at position 5 and the carboxylate at position 3. Implications: The carboxylate group’s position may influence hydrogen bonding with biological targets. For example, a carboxylate at position 5 (target compound) could enhance binding to polar residues in enzymes compared to position 3.

Substituted Aryl Derivatives: Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate

Structural Differences : The allyl group in the target compound is replaced with a 4-methoxybenzyl group, and a p-tolyl group is introduced at position 3. The methoxy group enhances electron-donating capacity, while the bulky benzyl group may hinder rotational freedom .

Research Findings : Such aryl-substituted pyrazoles exhibit improved thermal stability and crystallinity due to π-π stacking and hydrogen bonding (e.g., C–H···O interactions). These derivatives often show enhanced herbicidal activity compared to aliphatic analogs .

Heteroaromatic Analog: Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Structural Differences: The allyl group is replaced with a 3-chloropyridinyl moiety, introducing nitrogen heteroatoms and a chlorine atom. Biological Relevance: Chloropyridinyl groups are common in insecticides (e.g., neonicotinoids). The target compound’s allyl group may offer fewer opportunities for target-specific interactions compared to this heteroaromatic analog .

Hydroxy-Aroylpropyl Derivative: Ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate

Structural Differences: The allyl group is substituted with a hydroxy-aroylpropyl chain, introducing hydrogen-bond donors and aromatic rings. This increases molecular weight and complexity . Mechanistic Insights: Hydroxy groups facilitate hydrogen bonding with biological targets, improving binding affinity. Studies show such derivatives inhibit kinase enzymes, suggesting the target compound’s allyl group may limit similar interactions unless modified .

Mechanistic and Crystallographic Insights

- Hydrogen Bonding : The target compound’s 4-chloro and carboxylate groups may participate in C–Cl···O or C–H···O interactions, stabilizing its crystal lattice. In contrast, methoxybenzyl derivatives leverage O–H···O bonds for robust packing .

- SHELX/Mercury Analysis : Computational tools like Mercury can visualize voids and intermolecular interactions, predicting solubility and stability. For example, allyl groups may introduce steric hindrance, reducing packing efficiency compared to planar aryl groups .

Biological Activity

Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with significant potential in various biological applications. This compound features a pyrazole ring with an allyl group at the 1-position, a chloro substituent at the 4-position, and a methyl group at the 3-position, along with an ethyl ester functionality at the carboxylic acid position (5-position). Its molecular formula is and it has a molecular weight of approximately 228.68 g/mol .

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. It is hypothesized that the pyrazole ring contributes to its ability to interact with cellular targets, potentially inhibiting tumor growth .

- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies .

Anticancer Studies

A study assessing the cytotoxicity of various pyrazole derivatives found that compounds similar to this compound exhibited selective toxicity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values suggesting significant potency .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| A549 | 0.24 | High |

| HT-29 | 0.34 | Moderate |

| B16 | 0.58 | Low |

Anti-inflammatory Activity

In another study focusing on pyrazole derivatives, this compound was shown to inhibit TNF-alpha production in activated macrophages, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve modulation of signaling pathways related to inflammation .

Comparative Analysis with Other Pyrazole Derivatives

This compound can be compared with other similar compounds to highlight its unique biological properties:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| Ethyl 1-methyl-4-chloro-3-pyrazolecarboxylate | Methyl instead of allyl group | Less sterically hindered |

| Ethyl 1-(4-chlorobenzyl)-3-methylpyrazolecarboxylate | Benzyl substituent | Potentially different biological activity |

| Ethyl 1-(2-nitrophenyl)-3-methylpyrazolecarboxylate | Nitro group at the phenyl position | Increased polarity and potential bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.